molecular formula C17H18ClNO2 B5147420 4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5147420
M. Wt: 303.8 g/mol
InChI Key: FFLRFROZOLZHMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of the compound and related derivatives involves multistep reactions including condensation, cycloaddition, and nucleophilic substitution. For instance, Patel et al. (2022) reported the acetic acid mediated multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showcasing a method that could potentially be applied or adapted for the synthesis of our target compound (Patel, Vala, Patel, Upadhyay, Ramkumar, Gardas, & Patel, 2022).

Molecular Structure Analysis

Detailed molecular structure analysis is carried out using spectroscopic methods and theoretical calculations. Wazzan, Al-Qurashi, and Faidallah (2016) utilized DFT and TD-DFT/PCM calculations for spectroscopic characterization, including NLO and NBO analyses, of closely related compounds. Their methods provide insights into the electronic structure and reactivity of the compound (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of the compound can be inferred from studies on similar structures. For instance, Takaku, Nomoto, and Kamaike (1981) described the use of a related compound as a phosphorylating agent, indicating potential reactivity in forming phosphoester bonds (Takaku, Nomoto, & Kamaike, 1981).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. De Souza et al. (2015) explored the crystal structures of isomeric quinolines, providing a basis for predicting the physical characteristics of our compound of interest (De Souza, Gonçalves, Wardell, & Wardell, 2015).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary depending on their specific structure and functional groups. Some quinazolinone derivatives have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

Quinazolinone derivatives have a wide range of biological activities, making them a significant area of research in medicinal chemistry. Future research could focus on synthesizing new quinazolinone derivatives and investigating their biological activities .

properties

IUPAC Name

4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-17(2)8-13-16(14(20)9-17)12(7-15(21)19-13)10-3-5-11(18)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLRFROZOLZHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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